molecular formula C20H24N2O5S B298084 tert-butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate

tert-butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate

Cat. No. B298084
M. Wt: 404.5 g/mol
InChI Key: WOHKLGXQALDCKK-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.

Future Directions

There are several future directions for research on tert-butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a pesticide and to evaluate its effectiveness against different pests. Additionally, its ability to form self-assembled monolayers could be further studied for potential applications in materials science.

Synthesis Methods

The synthesis of tert-butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate involves the reaction of 4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenol with tert-butyl bromoacetate in the presence of a base. This reaction results in the formation of the desired compound, which can be purified by column chromatography.

Scientific Research Applications

Tert-butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been explored for its ability to form self-assembled monolayers on surfaces.

properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

tert-butyl 2-[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H24N2O5S/c1-15-5-11-18(12-6-15)28(24,25)22-21-13-16-7-9-17(10-8-16)26-14-19(23)27-20(2,3)4/h5-13,22H,14H2,1-4H3/b21-13+

InChI Key

WOHKLGXQALDCKK-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC(C)(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C

Origin of Product

United States

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